3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
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Formation of the Oxazole Ring: : This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and a hydroxylamine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
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Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of an ethoxybenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydro derivative of the oxazole ring.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Hydroxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methoxy and hydroxy analogs, potentially offering different pharmacological profiles and applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-10-6-4-9(5-7-10)11-8-13(2,12(15)16)18-14-11/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMLYYECHUHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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